Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group, an ethoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group and the cyclohexyl group. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and coupling reactions such as Suzuki or Heck coupling.
Attachment of Cyclohexyl Group: This can be done through alkylation reactions using cyclohexyl halides or cyclohexyl alcohols.
Industrial Production Methods
Industrial production of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
CYCLOHEXYL[4-(2-METHOXYPHENYL)PIPERIDINO]METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.
CYCLOHEXYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of CYCLOHEXYL[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
cyclohexyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-18-11-7-6-10-17(18)20-12-14-21(15-13-20)19(22)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 |
InChI Key |
DYLVMJXEELWSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.